tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate
CAS No.: 862466-15-7
Cat. No.: VC3277644
Molecular Formula: C14H20FNO3
Molecular Weight: 269.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862466-15-7 |
|---|---|
| Molecular Formula | C14H20FNO3 |
| Molecular Weight | 269.31 g/mol |
| IUPAC Name | tert-butyl N-[1-(3-fluorophenyl)-3-hydroxypropyl]carbamate |
| Standard InChI | InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |
| Standard InChI Key | LCOYRNJYKWKOHA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)F |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate belongs to the carbamate class of organic compounds, which are esters or salts derived from carbamic acid. The compound is characterized by its distinctive molecular structure that includes a 3-fluorophenyl group, a hydroxypropyl moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This specific arrangement of functional groups contributes to its chemical behavior and potential biological activities.
Basic Identifiers
The compound is uniquely identified through several standardized chemical nomenclature systems, as presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 862466-15-7 |
| Molecular Formula | C₁₄H₂₀FNO₃ |
| Molecular Weight | 269.31 g/mol |
| IUPAC Name | tert-butyl N-[1-(3-fluorophenyl)-3-hydroxypropyl]carbamate |
The CAS number serves as a unique identifier for the compound in chemical databases and literature, enabling researchers to track and reference studies involving this specific molecule.
Structural Features
The molecular structure of tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate incorporates several key functional groups that determine its chemical behavior:
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A 3-fluorophenyl group, which introduces aromatic character and a fluorine substituent
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A hydroxypropyl chain that provides a hydroxyl group for potential hydrogen bonding
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A carbamate functional group (N-C(=O)-O-) that can participate in various biochemical interactions
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A tert-butyl group that serves as a protecting group for the carbamate nitrogen
These structural elements collectively contribute to the compound's physical properties, stability profile, and potential for biological interactions. The presence of the fluorine atom on the phenyl ring is particularly significant, as fluorine substitution often enhances metabolic stability and can influence binding interactions with biological targets.
Physical and Chemical Properties
Understanding the physical and chemical properties of tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate is essential for assessing its suitability for various applications and for designing effective synthetic pathways.
Physical Properties
While comprehensive experimental data on physical properties is limited in the available literature, the compound's structure suggests certain characteristics:
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Appearance: Typically a crystalline solid at room temperature
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Solubility: Likely soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile; limited solubility in water due to its predominantly hydrophobic character
The presence of both hydrophilic (hydroxyl, carbamate) and hydrophobic (aromatic, tert-butyl) groups gives the compound an amphiphilic character that influences its solubility profile and potential for interactions with biological systems.
Chemical Properties
The chemical behavior of tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate is largely determined by its functional groups:
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The carbamate group can undergo hydrolysis under acidic or basic conditions
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The hydroxyl group can participate in hydrogen bonding and can be functionalized through various reactions
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The fluorophenyl group introduces stability and can influence electronic properties of the molecule
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The tert-butyl group provides steric hindrance that can protect the carbamate nitrogen from certain reactions
The stability of the compound under different pH conditions is an important consideration for its storage and handling. Like other carbamates, it may undergo hydrolysis in strongly acidic or basic environments, which can limit its shelf life under certain conditions.
Synthesis and Preparation Methods
The synthesis of tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate typically involves multi-step processes that require careful control of reaction conditions to achieve good yields and high purity.
Purification Techniques
Obtaining high-purity tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate typically requires appropriate purification techniques:
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Column chromatography, often using silica gel as the stationary phase
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Recrystallization from suitable solvent systems
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Preparative HPLC for analytical-grade material
The choice of purification method depends on the scale of synthesis and the required purity level for the intended application.
Chemical Reactivity and Stability
Understanding the reactivity patterns and stability profile of tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate is crucial for its effective utilization in research and development.
Reactivity Patterns
The compound can participate in various chemical transformations, primarily through its functional groups:
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Carbamate Reactions: The carbamate group can undergo hydrolysis to yield the corresponding amine and carbon dioxide.
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Hydroxyl Group Reactions: The hydroxyl functionality can be oxidized, protected, or used as a nucleophile in various transformations.
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Fluorophenyl Interactions: The fluorinated aromatic ring can participate in specific interactions with biological targets.
The reactivity of the compound is influenced by the electronic effects of the fluorine substituent, which can alter the electron distribution within the aromatic ring and affect its participation in various reactions.
Stability Considerations
The stability of tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate under different conditions is an important consideration for its storage, handling, and application:
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pH Sensitivity: Like other carbamates, the compound may undergo hydrolysis under strongly acidic or basic conditions.
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Thermal Stability: The presence of the tert-butyl group and the fluorine substituent likely enhances the thermal stability compared to unsubstituted analogs.
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Storage Requirements: To maintain integrity, the compound should typically be stored under inert atmosphere or vacuum for sensitive materials .
Understanding these stability parameters is essential for ensuring the compound's integrity during storage and experimental procedures.
Applications in Medicinal Chemistry and Research
tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate and related compounds have garnered interest in medicinal chemistry due to their structural features and potential biological activities.
Structure-Activity Relationships
The relationship between structural features and biological activity is a key consideration in medicinal chemistry:
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Fluorine Effect: The fluorine substituent can enhance metabolic stability and alter electronic properties.
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Hydroxyl Group: Provides hydrogen bonding capability that may facilitate interactions with biological targets.
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Carbamate Function: Can participate in specific interactions with enzyme active sites .
Comparative studies with related compounds such as the S-isomer, tert-butyl N-[(1S)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate, can provide insights into the structure-activity relationships of this class of compounds .
Related Compounds and Structural Analogs
Examining structural analogs of tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate provides context for understanding its properties and potential applications.
Structural Isomers and Stereoisomers
Several related compounds share similar structural features but differ in specific aspects of their molecular architecture:
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(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate (CAS: 944470-56-8): A positional isomer with the same molecular formula but a different arrangement of the functional groups .
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tert-butyl N-((1S)-1-(3-fluorophenyl)-2-hydroxyethyl)carbamate (CAS: 1035490-58-4): A related compound with a shorter carbon chain between the phenyl group and the hydroxyl function .
The stereochemistry of these compounds significantly influences their three-dimensional structure and, consequently, their potential biological activities and interactions.
Comparison of Key Properties
The following table presents a comparison of key properties between tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate and some of its structural analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate | 862466-15-7 | C₁₄H₂₀FNO₃ | 269.31 |
| (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate | 944470-56-8 | C₁₄H₂₀FNO₃ | 269.31 |
| tert-butyl N-((1S)-1-(3-fluorophenyl)-2-hydroxyethyl)carbamate | 1035490-58-4 | C₁₃H₁₈FNO₃ | 255.28 |
These structural variations can lead to significant differences in physicochemical properties and biological activities, highlighting the importance of precise molecular design in the development of bioactive compounds .
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